Labeled Glucose
Overview
Description
Synthesis Analysis
The synthesis of labeled glucose has been used in metabolic tracer studies, for fatty acid synthesis, as a minimal media reagent, and as an internal standard . The use of isotopically labeled glucose allows for the tracking of metabolic fluxes and the identification of differentially activated metabolic pathways .Molecular Structure Analysis
Glucose is a monosaccharide containing an aldehyde group (-CHO). It is made of 6 carbon atoms, 12 hydrogen atoms, and 6 oxygen atoms . The structure of glucose can significantly affect its physiochemical and biological properties .Chemical Reactions Analysis
Glucose undergoes various chemical reactions in the body. It is the final substrate that enters the tissue cells and converts to ATP (adenosine triphosphate), the energy currency of the body . Glucose also reacts with Benedict’s reagent, yielding a positive result due to the presence of its aldehyde group .Physical And Chemical Properties Analysis
Glucose is a solid at room temperature with a sweet taste . It is soluble in water, making it easy for the body to transport and use . The physical properties of glucose can be influenced by factors such as temperature and pH .Scientific Research Applications
Brain Function and Neurotransmission Studies:
- Labeled glucose, such as [14C]glucose, is crucial in studying brain function, particularly in understanding astrocyte-neuron interactions and neurotransmission. It helps in assessing metabolite shuttling among astrocytes and neurons, essential for neurotransmitter precursor transfer and energy metabolite supply and elimination. However, dispersion and release of labeled compounds from activated tissue can reduce signal registration in metabolic labeling studies (Cruz, Ball, & Dienel, 2007).
Metabolic Pathway Measurement:
- 13C-labeled glucose is increasingly used with magnetic resonance spectroscopy to measure metabolic pathways in the brain in vivo. This method is valuable for patients with neurological or psychiatric disorders and can be administered either orally or intravenously. Oral administration yields the same results as intravenous administration but with lower precision (Mason et al., 2003).
Glucose Metabolism and Clinical Diagnoses:
- Different labeled glucose forms synthesized with isotopes like 11C, 13C, 14C, D, 3H, or 18O provide a convenient and effective tracing tool in glucose metabolism research and morbid diagnosis. This is vital in medicine, biology, pharmacology, and chemistry (Xiaoning, 2013).
Quantifying Cell Proliferation in Humans:
- In vivo [6,6-2H2]-glucose labeling is a state-of-the-art technique for quantifying cell proliferation and disappearance in humans. This method, however, has faced challenges such as discrepancies in estimating T cell proliferation in different duration studies (Lahoz-Beneytez et al., 2017).
Assessment of Glucose Kinetics:
- D-[13C6]glucose is used as a tracer in isotope-labeled intravenous glucose tolerance tests (IVGTT) to derive parameters related to glucose metabolism in vivo. This method is adaptable for studies involving large cohorts and is more technologically and economically feasible compared to traditional methods (Zhang et al., 2009).
Metabolic Analysis in Disease Research:
- Heavy-atom isotope-labeled glucose, like stable-isotope-labeled 13C-glucose, is used in metabolomics to probe metabolic pathways in diseases such as human African trypanosomiasis, revealing insights into glucose metabolism beyond glycolysis (Creek et al., 2015).
Investigation of Glucose Metabolism in Animal Models:
- Stable-isotope labeled metabolic analysis, such as with 13C-glucose tracer, is applied in animal models (e.g., Drosophila melanogaster) to characterize metabolic regulation during biological processes (Cai, Liu, & Zhu, 2018).
Safety And Hazards
Future Directions
The use of labeled glucose in medical research and treatment is a growing field. For example, closed-loop insulin delivery systems, which use interstitial glucose sensing, are being developed to improve diabetes management . Additionally, research is being conducted on the addition of glucagon to mitigate the risk of hypoglycemia and allow more aggressive insulin dosing . Another emerging therapeutic option in the management of diabetes includes the use of peptides, such as glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1), which are being explored as potential therapies for diabetes .
properties
IUPAC Name |
(3R,4S,5S,6R)-6-(hydroxymethyl)(313C)oxane-2,3,4,5-tetrol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i5+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-UKLRSMCWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([13C@H](C(O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20484449 | |
Record name | Labeled Glucose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20484449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-Glucose-2-13C | |
CAS RN |
105931-74-6 | |
Record name | D-Glucopyranose-2-13C | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105931-74-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Labeled Glucose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20484449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.